molecular formula C7H6O2 B13746969 2,4,6-Cycloheptatrien-1-one, 4-hydroxy- CAS No. 4636-39-9

2,4,6-Cycloheptatrien-1-one, 4-hydroxy-

Cat. No.: B13746969
CAS No.: 4636-39-9
M. Wt: 122.12 g/mol
InChI Key: DTRXCAYCFNOXMH-UHFFFAOYSA-N
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Description

4-hydroxycyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with significant importance in organic chemistry. It is a non-benzenoid aromatic compound consisting of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 4-hydroxycyclohepta-2,4,6-trien-1-one. One common method involves the selenium dioxide oxidation of cycloheptatriene. Another method is the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production of 4-hydroxycyclohepta-2,4,6-trien-1-one typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxycyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxycyclohepta-2,4,6-trien-1-one involves its ability to participate in various chemical reactions due to its conjugated double bonds and ketone group. The compound can form stable complexes with metals and undergoes electrophilic and nucleophilic substitution reactions. These properties make it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy group, which imparts additional reactivity and allows for the formation of hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs .

Properties

CAS No.

4636-39-9

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

4-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6O2/c8-6-2-1-3-7(9)5-4-6/h1-5,8H

InChI Key

DTRXCAYCFNOXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC(=C1)O

Origin of Product

United States

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